molecular formula C8H7FN2 B12951010 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile

2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile

Cat. No.: B12951010
M. Wt: 150.15 g/mol
InChI Key: NYRHRDMIKHYETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile typically involves the reaction of 2-fluoro-5-methylpyridine with acetonitrile in the presence of a strong base such as n-butyllithium. The reaction is carried out in tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure the formation of the desired product . The reaction mixture is then gradually warmed to room temperature, and the product is isolated by extraction and purification techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly reagents and solvents is a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., n-butyllithium), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridines, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile makes it unique compared to its non-fluorinated counterparts. Fluorine’s strong electron-withdrawing effect and small size significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

2-(5-fluoro-6-methylpyridin-2-yl)acetonitrile

InChI

InChI=1S/C8H7FN2/c1-6-8(9)3-2-7(11-6)4-5-10/h2-3H,4H2,1H3

InChI Key

NYRHRDMIKHYETN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CC#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.